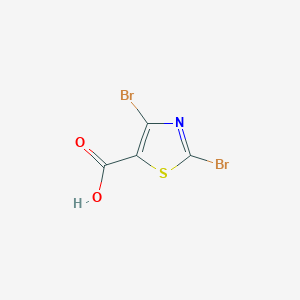

2,4-ジブロモチアゾール-5-カルボン酸

概要

説明

2,4-Dibromothiazole-5-carboxylic acid is a heterocyclic organic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

科学的研究の応用

2,4-Dibromothiazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties.

Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromothiazole-5-carboxylic acid typically involves the bromination of thiazole derivatives. One common method includes the bromination of thiazole-5-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: In an industrial setting, the production of 2,4-dibromothiazole-5-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

化学反応の分析

Types of Reactions: 2,4-Dibromothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products:

- Substitution reactions typically yield derivatives with functional groups replacing the bromine atoms.

- Oxidation reactions can lead to the formation of sulfoxides or sulfones .

作用機序

The mechanism of action of 2,4-dibromothiazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and the thiazole ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

類似化合物との比較

2,4-Dichlorothiazole-5-carboxylic Acid: Similar in structure but contains chlorine atoms instead of bromine.

2,4-Difluorothiazole-5-carboxylic Acid: Contains fluorine atoms, offering different electronic properties.

Uniqueness: 2,4-Dibromothiazole-5-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chlorinated or fluorinated counterparts. The bromine atoms enhance its ability to participate in specific chemical reactions and interact with biological targets .

生物活性

Overview

2,4-Dibromothiazole-5-carboxylic acid is a sulfur-containing heterocyclic compound with significant biological activity. It belongs to the thiazole family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, antiprotozoal, and antitumor effects. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 286.93 g/mol

- CAS Number : 139669-96-8

The compound features two bromine atoms at positions 2 and 4 of the thiazole ring and a carboxylic acid group at position 5. These structural elements contribute to its reactivity and biological interactions.

The biological activity of 2,4-dibromothiazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine enhances its binding affinity, which can modulate several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for microbial growth and tumor cell proliferation.

- Receptor Interaction : It may affect receptor-mediated pathways, influencing cell signaling and apoptosis.

Antimicrobial Activity

Research indicates that 2,4-dibromothiazole-5-carboxylic acid exhibits potent antimicrobial properties against various pathogens. The compound's effectiveness can be summarized in the following table:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria (e.g., E. coli) | 10 - 20 µg/mL |

| Fungi (e.g., Candida spp.) | 15 - 30 µg/mL |

| Protozoa (e.g., Plasmodium spp.) | IC values ranging from 11.29 to 40.92 µg/mL |

These results demonstrate its potential as a therapeutic agent in treating infections caused by resistant strains.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. A study reported the following IC values against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MGC803 | 3.15 ± 1.68 |

| HCT-116 | 8.17 ± 1.89 |

| HepG2 | 6.6 |

These values indicate that 2,4-dibromothiazole-5-carboxylic acid is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts . The mechanism involves inducing apoptosis through the modulation of Bcl-2 family proteins.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A recent study highlighted the compound's effectiveness against chloroquine-resistant strains of malaria, showcasing IC values significantly lower than those of conventional treatments .

- Cytotoxicity in Cancer Cells : Another investigation into its cytotoxic effects demonstrated that it induced cell cycle arrest in U2OS cells, leading to apoptosis without affecting normal cell lines significantly.

Synthesis and Derivatives

The synthesis of 2,4-dibromothiazole-5-carboxylic acid can be achieved through various chemical transformations involving thiazole derivatives. Its derivatives often exhibit enhanced biological activities due to modifications at the bromine or carboxylic acid positions.

特性

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMOYJYPQAAQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568968 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139669-96-8 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。